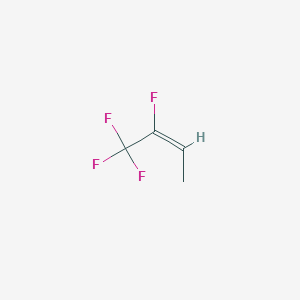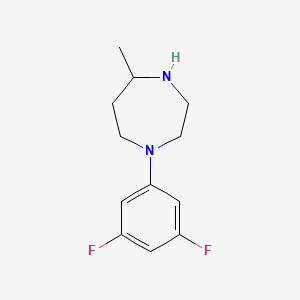
(E)-1,1,1,2-tetrafluorobut-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1,1,1,2-Tetrafluorobut-2-ene is an organic compound with the molecular formula C4H4F4. It is a fluorinated alkene, characterized by the presence of four fluorine atoms attached to the carbon chain. The “2E” notation indicates the geometric configuration of the double bond, where the higher priority substituents are on opposite sides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,1,1,2-Tetrafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,2-tetrafluoroethane with acetylene under controlled conditions. This reaction requires a catalyst, such as palladium or nickel, and is carried out at elevated temperatures and pressures to ensure the desired product formation.
Industrial Production Methods
Industrial production of (2E)-1,1,1,2-Tetrafluorobut-2-ene often involves large-scale fluorination processes. These processes utilize specialized reactors and fluorinating agents, such as hydrogen fluoride or elemental fluorine, to achieve high yields and purity. The reaction conditions are carefully monitored to prevent side reactions and ensure the safety of the process.
化学反应分析
Types of Reactions
(2E)-1,1,1,2-Tetrafluorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding tetrafluorobutane.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Tetrafluorobutane.
Substitution: Various halogenated or functionalized derivatives.
科学研究应用
(2E)-1,1,1,2-Tetrafluorobut-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
作用机制
The mechanism of action of (2E)-1,1,1,2-Tetrafluorobut-2-ene involves its interaction with molecular targets through its fluorinated double bond. The presence of fluorine atoms increases the compound’s electronegativity, affecting its reactivity and interaction with other molecules. The pathways involved often include electrophilic addition and nucleophilic substitution, depending on the specific reaction conditions.
相似化合物的比较
Similar Compounds
1,1,1,2-Tetrafluoroethane: A fluorinated alkane with similar fluorine content but different reactivity.
1,1,1-Trifluoropropene: Another fluorinated alkene with fewer fluorine atoms and different geometric configuration.
Hexafluorobut-2-ene: A compound with more fluorine atoms, leading to different chemical properties.
Uniqueness
(2E)-1,1,1,2-Tetrafluorobut-2-ene is unique due to its specific geometric configuration and the presence of four fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
属性
分子式 |
C4H4F4 |
|---|---|
分子量 |
128.07 g/mol |
IUPAC 名称 |
(E)-1,1,1,2-tetrafluorobut-2-ene |
InChI |
InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2H,1H3/b3-2+ |
InChI 键 |
MMJXXOIUVNOFPL-NSCUHMNNSA-N |
手性 SMILES |
C/C=C(\C(F)(F)F)/F |
规范 SMILES |
CC=C(C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)


![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)








![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)

